2-Hydroxy-6-azaspiro[3.4]octan-7-one
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Overview
Description
“2-Hydroxy-6-azaspiro[3.4]octan-7-one” is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17. It is a white solid .
Synthesis Analysis
The synthesis of similar compounds, such as 2-azaspiro[3.4]octane, has been reported in the literature . The synthesis typically involves annulation strategies, with one approach involving the annulation of the cyclopentane ring and the remaining two approaches involving the annulation of the four-membered ring .Molecular Structure Analysis
The InChI code for a similar compound, 1-Hydroxy-6-aza-spiro[3.4]octan-7-one, is 1S/C7H11NO2/c9-5-1-2-7(5)3-6(10)8-4-7/h5,9H,1-4H2,(H,8,10) . This suggests that the compound has a spirocyclic structure with a seven-membered ring fused to a four-membered ring, and it contains a hydroxy group and a ketone group.Physical And Chemical Properties Analysis
“this compound” is a white solid . The compound has a molecular weight of 141.17.Scientific Research Applications
Cancer Treatment Research
Discovery of Potent HER-2 Sheddase Inhibitors
A novel class of inhibitors, including derivatives similar to "2-Hydroxy-6-azaspiro[3.4]octan-7-one," has been identified for the treatment of cancer by targeting the human epidermal growth factor receptor-2 (HER-2) sheddase. These compounds exhibit excellent pharmacodynamic and pharmacokinetic properties, reducing tumor size and enhancing the effects of trastuzumab in HER-2 overexpressing cancer models. This discovery opens avenues for developing targeted therapies for HER-2 positive cancers (W. Yao et al., 2007).
Peptide Synthesis
New Dipeptide Synthons
The synthesis of related spirocyclic compounds has been explored for use as novel dipeptide synthons in peptide synthesis. These findings are significant for developing new methodologies in peptide construction, providing new tools for drug discovery and biomolecular research (Giovanni Suter et al., 2000).
Organic Synthesis
Spirocyclic Compound Synthesis
Research has demonstrated the synthesis of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives through a stereospecific [3+2] 1,3-cycloaddition, showcasing the versatility of spirocyclic compounds in organic synthesis. Such derivatives have potential applications in developing novel organic materials and as intermediates in the synthesis of complex molecules (A. Chiaroni et al., 2000).
Corrosion Inhibition
Green Corrosion Inhibitors
Studies on spirocyclopropane derivatives related to "this compound" have shown effectiveness as corrosion inhibitors for mild steel in acidic solutions. These findings are critical for the development of environmentally friendly corrosion inhibitors, which are vital for protecting industrial materials (M. Chafiq et al., 2020).
Future Directions
properties
IUPAC Name |
2-hydroxy-6-azaspiro[3.4]octan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-5-1-7(2-5)3-6(10)8-4-7/h5,9H,1-4H2,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHMPVXRMIHTHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(=O)NC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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